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Compound of Interest

Compound Name: MSBN

Cat. No.: B10854429 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical

properties of Imatinib, a cornerstone in targeted cancer therapy. The information herein is

intended to support research, development, and clinical application of this pivotal tyrosine

kinase inhibitor.

Physicochemical Properties
Imatinib is a synthetic 2-phenylaminopyrimidine derivative. It is most commonly used as its

mesylate salt, which enhances its solubility and allows for oral administration.

Chemical Identity
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Property Value

IUPAC Name

4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-

3-[(4-pyridin-3-ylpyrimidin-2-

yl)amino]phenyl]benzamide

CAS Number 152459-95-5 (Imatinib base)

220127-57-1 (Imatinib mesylate)

Chemical Formula C₂₉H₃₁N₇O (Imatinib base)

C₃₀H₃₅N₇O₄S (Imatinib mesylate)

Molecular Weight 493.60 g/mol (Imatinib base)

589.71 g/mol (Imatinib mesylate)

Physical Properties
Property Value

Appearance
White to off-white to brownish or yellowish

tinged crystalline powder.[1]

Melting Point 211-213°C (Imatinib base).[2]

α-form: 226°C; β-form: 217°C (Imatinib

mesylate).[1][2]

pKa
pKa1: 8.07, pKa2: 3.73, pKa3: 2.56, pKa4: 1.52.

[2]

LogP 3.

Solubility Profile
The solubility of Imatinib is pH-dependent, with significantly higher solubility in acidic

conditions.
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Solvent/Condition Solubility

Water (pH < 5.5) Very soluble.

Water (pH 7.4) 49 mg/L.[2]

PBS (pH 7.2) ~2 mg/mL.[3]

DMSO 14 - 100 mg/mL.

Dimethyl Formamide (DMF) 10 mg/mL.[3]

Ethanol 0.2 mg/mL.[3]

Methanol Soluble.

Mechanism of Action and Signaling Pathways
Imatinib functions as a potent and selective inhibitor of several tyrosine kinases. It competitively

binds to the ATP-binding site of these kinases, thereby preventing the phosphorylation of their

downstream substrates. This action blocks the signaling cascades that drive cellular

proliferation and survival in certain cancers.[1][4] The primary targets of Imatinib include the

Bcr-Abl fusion protein, c-Kit, and the platelet-derived growth factor receptor (PDGF-R).[1][4]
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Imatinib's Mechanism of Action.

Experimental Protocols
Equilibrium Solubility Determination
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This protocol outlines the isothermal shake-flask method for determining the equilibrium

solubility of Imatinib.

Preparation: Add an excess amount of Imatinib mesylate to a known volume of the desired

solvent (e.g., PBS pH 7.2, organic solvents) in a sealed, inert container.

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a

sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

Phase Separation: Separate the undissolved solid from the saturated solution by

centrifugation or filtration through a non-adsorptive filter (e.g., 0.22 µm PVDF).

Quantification: Determine the concentration of Imatinib in the clear supernatant using a

validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with

UV detection.

In Vitro Kinase Inhibition Assay (TR-FRET)
This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-

FRET) assay to quantify the inhibitory potency of Imatinib against a target kinase.

Compound Preparation: Prepare a serial dilution of Imatinib in an appropriate solvent (e.g.,

DMSO).

Assay Plate Preparation: Add the diluted Imatinib or control (vehicle or known inhibitor) to the

wells of a 384-well assay plate.

Kinase Reaction Initiation: Add a master mix containing the recombinant kinase (e.g., Bcr-

Abl), a biotinylated peptide substrate, and ATP to each well to initiate the reaction. The final

ATP concentration should be near the Km for the specific kinase.

Incubation: Incubate the reaction mixture for a defined period (e.g., 60 minutes) at room

temperature.

Reaction Termination and Detection: Stop the reaction by adding a detection mix containing

a Europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin (SA-

APC) conjugate.
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Data Acquisition: After another incubation period (e.g., 60 minutes) protected from light, read

the plate on a TR-FRET enabled plate reader.

Data Analysis: Normalize the data and plot the percent inhibition against the logarithm of the

Imatinib concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀

value.
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Workflow for TR-FRET Kinase Inhibition Assay.
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Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effect of Imatinib on a cancer cell line (e.g.,

K562, which is Bcr-Abl positive).

Cell Culture: Culture the selected cell line in the appropriate medium and conditions.

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them

to adhere overnight.

Compound Treatment: Treat the cells with a range of Imatinib concentrations for a specified

duration (e.g., 72 hours). Include a vehicle control.

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to

purple formazan crystals.

Solubilization: Add a solubilization solution (e.g., acidified isopropanol or SDS solution) to

dissolve the formazan crystals.

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using

a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot

against the logarithm of the Imatinib concentration to determine the IC₅₀ value.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and
Chemical Properties of Imatinib]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10854429#compound-name-physical-and-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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